molecular formula C19H16N4O3 B2384535 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea CAS No. 2177366-27-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea

Cat. No.: B2384535
CAS No.: 2177366-27-5
M. Wt: 348.362
InChI Key: ONHISEINZSUKNU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a phenylpyrimidine group linked through a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Phenylpyrimidine Group: This involves the condensation of benzaldehyde derivatives with guanidine to form the pyrimidine ring.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and phenylpyrimidine moieties through a urea linkage, typically using phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenylurea): Lacks the pyrimidine moiety.

    3-(6-Phenylpyrimidin-4-yl)-1-phenylurea: Lacks the benzo[d][1,3]dioxole moiety.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and phenylpyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-19(23-14-6-7-17-18(9-14)26-12-25-17)20-10-15-8-16(22-11-21-15)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHISEINZSUKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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